(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which is further modified with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.
Amine Functionalization: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used for reductive amination steps.
Crystallization: Employed to purify the final dihydrochloride salt.
Recrystallization: Used to further enhance the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Benzyl derivatives, reduced amines.
Substitution Products: Amino-substituted, thiol-substituted, and alkoxy-substituted derivatives.
Scientific Research Applications
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and amine group contribute to its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-Bromobenzyl)pyrrolidin-3-amine: The free base form without the dihydrochloride salt.
1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the bromobenzyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOPTKQXMLVRF-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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